

Decoding the Certificate of Analysis: A Technical Guide to Hydrochlorothiazide-d2

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Compound of Interest

Compound Name: Hydrochlorothiazide-d2

Cat. No.: B602472

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for **Hydrochlorothiazide-d2**, a deuterated analog of the widely used diuretic, Hydrochlorothiazide. This document is crucial for ensuring the quality, identity, and purity of the compound for research and development purposes. Understanding the data presented in a CoA is paramount for the integrity and reproducibility of scientific experiments.

Overview of Hydrochlorothiazide-d2

Hydrochlorothiazide-d2 is a stable isotope-labeled version of Hydrochlorothiazide, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in various analytical applications, particularly as an internal standard in pharmacokinetic and metabolic studies.^[1] Its near-identical chemical and physical properties to the parent drug allow for precise quantification in complex biological matrices by mass spectrometry.

Quantitative Data Summary

The Certificate of Analysis for **Hydrochlorothiazide-d2** provides critical quantitative data that attests to the quality of the material. The following tables summarize the typical specifications found on a CoA from various suppliers.

Table 1: Identification and General Properties

Parameter	Specification	Source
Chemical Name	6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-3,3-d2 1,1-dioxide	[2]
CAS Number	1219798-89-6	[2]
Molecular Formula	C ₇ H ₆ D ₂ ClN ₃ O ₄ S ₂	[2]
Molecular Weight	299.8 g/mol	[2]
Appearance	White to off-white solid	MedChemExpress CoA

Table 2: Purity and Isotopic Enrichment

Parameter	Method	Specification	Source
Chemical Purity	HPLC	≥98%	MedChemExpress CoA, LGC Standards CoA
Isotopic Enrichment	LC-MS	≥99% Deuterated Forms (d1-d2)	[2]

Experimental Protocols

Detailed methodologies are employed to verify the identity, purity, and isotopic enrichment of **Hydrochlorothiazide-d2**. Below are representative protocols for the key analytical techniques cited in a Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

High-Performance Liquid Chromatography is a cornerstone technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.[3][4]

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is commonly used.[3][5]
- Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer at a specific pH). A typical mobile phase could be a mixture of methanol and water (65:35 v/v) with the pH adjusted to 3 with orthophosphoric acid.[5]
- Flow Rate: A typical flow rate is 1.0 mL/min.[3]
- Detection: UV detection at a wavelength where Hydrochlorothiazide exhibits strong absorbance, such as 270 nm.[3]
- Procedure: A solution of **Hydrochlorothiazide-d2** is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The area of the main peak corresponding to **Hydrochlorothiazide-d2** is compared to the total area of all peaks in the chromatogram to calculate the chemical purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment

LC-MS is a powerful technique used to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.[6]

- Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
- Chromatography: The HPLC conditions are often similar to those used for purity analysis to ensure good separation.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) is commonly used.
 - Analysis Mode: For isotopic enrichment, full scan mass spectra are acquired to observe the distribution of isotopologues. The relative intensities of the peaks corresponding to the

deuterated (d2), partially deuterated (d1), and non-deuterated (d0) forms are used to calculate the isotopic enrichment.

- Procedure: A dilute solution of **Hydrochlorothiazide-d2** is infused or injected into the LC-MS system. The mass spectrum will show a cluster of peaks centered around the mass of the deuterated molecule. The percentage of the desired deuterated species is calculated from the relative intensities of the observed ions.

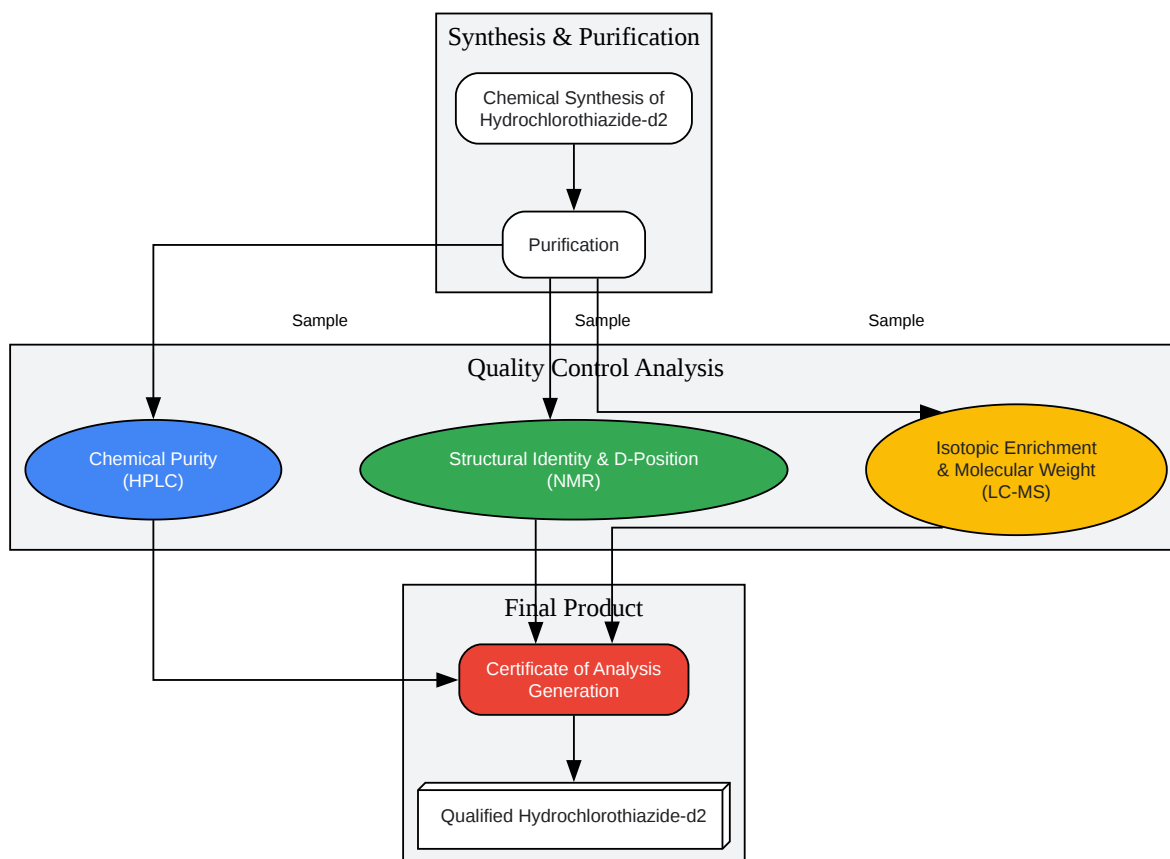
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

NMR spectroscopy is employed to confirm the chemical structure of the molecule and to verify the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d6 or Methanol-d4).
- Experiment: A ^1H NMR (Proton NMR) spectrum is acquired.
- Procedure: The ^1H NMR spectrum of **Hydrochlorothiazide-d2** is compared to the spectrum of its non-deuterated counterpart. The absence or significant reduction of the signal corresponding to the protons at the labeled positions (in this case, the C3 position of the benzothiadiazine ring) confirms the successful incorporation of deuterium. The presence of other expected signals confirms the overall structural integrity of the molecule.

Visualizing the Quality Control Workflow and Chemical Relationship

To better understand the logical flow of quality control and the structural relationship of **Hydrochlorothiazide-d2**, the following diagrams are provided.



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Caption: Quality control workflow for **Hydrochlorothiazide-d2**.

Caption: Chemical structure relationship.

Conclusion

The Certificate of Analysis for **Hydrochlorothiazide-d2** is a vital document that provides a comprehensive summary of the identity, purity, and quality of the material. For researchers,

scientists, and drug development professionals, a thorough understanding of the data presented and the underlying analytical methodologies is essential for ensuring the reliability and validity of their experimental results. This guide serves as a technical resource to aid in the interpretation of this critical information.

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